(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
Description
(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral pyrrolidine derivative characterized by a methanol group and a methyl substituent on the pyrrolidine ring. The (R)-configuration of the methyl group and the hydrochloride salt form likely influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQTMXKUQODRT-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-30-4 | |
| Record name | 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of ®-2-methylpyrrolidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acid catalysts such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves:
Raw Materials: ®-2-methylpyrrolidine, formaldehyde, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and filtration to achieve high purity
Chemical Reactions Analysis
Types of Reactions
®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to enzymes or receptors, modulating their activity . The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s pyrrolidine core, methyl group, and methanol substituent distinguish it from analogs. Below is a comparative analysis with structurally related hydrochlorides:
Table 1: Structural Comparison of Pyrrolidine Derivatives
Key Observations:
- Steric and Stereochemical Effects : The (R)-configuration in the target compound and ABT-888 contrasts with the (2S)-pyrrolidine in , which may alter receptor binding or metabolic stability.
- Heterocyclic Additions : ABT-888’s benzimidazole-carboxamide moiety confers PARP inhibition activity, absent in simpler pyrrolidine derivatives .
Pharmacological and Functional Comparisons
PARP Inhibitors: ABT-888 vs. PJ34
ABT-888 (Veliparib) is a clinical-stage PARP inhibitor used in cancer therapy, leveraging its benzimidazole-pyrrolidine scaffold for DNA repair interference. In contrast, PJ34 () contains a dihydrophenanthridin-2-yl group but shares a similar acetamide-hydrochloride salt form. Both compounds inhibit PARP, but ABT-888’s pyrrolidine-methyl group may enhance blood-brain barrier penetration compared to PJ34’s bulkier structure .
Table 2: Pharmacological Profiles
Physicochemical and Crystallographic Properties
Salt Forms and Solubility
All compared compounds are hydrochloride salts, improving stability and aqueous solubility. The methanol group in the target compound likely increases polarity compared to ABT-888’s carboxamide or CRT0066101’s pyrimidine .
Polymorphism and Crystalline Forms
ABT-888 exists in two crystalline forms (Form 1 and Form 2), with Form 2 exhibiting improved thermal stability . While the target compound’s crystallinity is unreported, such polymorphism highlights the importance of solid-state characterization in drug development .
Biological Activity
(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride, a compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- CAS Number : 1408057-43-1
This compound contains a piperidine-like structure which is known to enhance pharmacological effects by modulating various biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The piperazine-like structure suggests that it may interact with neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and neuroprotection.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various disorders .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with piperazine rings have demonstrated effectiveness against a range of bacterial strains. A study highlighted the Minimum Inhibitory Concentration (MIC) values for various derivatives, suggesting that modifications in the structure can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 12.5 - 25 | Antibacterial |
| Compound B | 25 - 100 | Antifungal |
Neuropharmacological Effects
Studies have also explored the neuropharmacological implications of pyrrolidine derivatives. For example, compounds similar to this compound have been evaluated for their potential as anxiolytics and antidepressants. The presence of hydroxyl groups has been linked to improved binding affinities to neurotransmitter receptors .
Case Studies
- Case Study on Antidepressant Activity : A series of studies investigated the effects of pyrrolidine derivatives on depressive behaviors in animal models. The results indicated significant improvements in behavior scores when treated with this compound compared to control groups .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential use as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption post-administration.
- Distribution : Extensive distribution in tissues due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver with a half-life conducive for therapeutic applications.
Q & A
Q. What synthetic strategies are recommended for enantioselective synthesis of (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride?
Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For pyrrolidine derivatives, a common approach is:
- Step 1 : Formation of the pyrrolidine ring via cyclization of a γ-amino alcohol precursor.
- Step 2 : Introduction of the 2-methyl group via alkylation or Grignard reactions under controlled stereochemical conditions.
- Step 3 : Hydrochloride salt formation by reacting the free base with HCl in a polar solvent (e.g., ethanol).
Key quality checks include chiral HPLC (to confirm enantiopurity) and X-ray crystallography (to validate stereochemistry) .
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : For structural confirmation (e.g., distinguishing between R and S enantiomers via splitting patterns).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z for C₇H₁₄ClNO = 163.65 g/mol).
- HPLC with UV Detection : For purity assessment, using a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile/water with 0.1% TFA) .
- Karl Fischer Titration : To quantify residual water in the hydrochloride salt .
Q. How can researchers determine solubility and partition coefficients for this compound?
Answer:
- Solubility : Use shake-flask methods in buffered solutions (pH 1–7.4) at 25°C, followed by HPLC quantification. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases.
- LogP : Determine via reverse-phase HPLC using a calibration curve of standards with known LogP values .
(Note: Experimental data for this compound are not publicly available; these are generalized protocols.)
Advanced Research Questions
Q. How can stereochemical integrity be maintained during scale-up synthesis?
Answer:
- Chiral Catalysts : Use Ru-BINAP or Jacobsen catalysts to minimize racemization during key steps (e.g., hydrogenation of imine intermediates).
- In-Process Controls : Monitor enantiomeric excess (ee) via chiral HPLC at critical stages (e.g., after cyclization and before salt formation).
- Crystallization Optimization : Leverage differential solubility of enantiomers in solvents like ethanol/water mixtures to isolate the R-form .
Q. What stability-indicating assays are recommended for evaluating degradation pathways?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions (0.1M HCl/NaOH).
- HPLC-MS Analysis : Identify degradation products (e.g., oxidation of the pyrrolidine ring or hydrolysis of the methanol group).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .
Q. How should impurity profiling be conducted to meet regulatory standards?
Answer:
- Reference Standards : Use pharmacopeial guidelines (e.g., EP/ICH) to identify critical impurities (e.g., residual solvents, diastereomers).
- LC-MS/MS : Quantify impurities at ≤0.15% thresholds. For example, monitor for byproducts like (S)-enantiomers or N-oxide derivatives .
- Validation : Follow ICH Q2(R1) for linearity, accuracy, and precision of the analytical method .
Q. What experimental design considerations apply to pharmacological studies of this compound?
Answer:
- Formulation : For in vivo studies, use crystalline powder reconstituted in saline or a vehicle like 0.5% methylcellulose to ensure solubility and bioavailability.
- Dosing Regimen : Optimize based on pharmacokinetic parameters (e.g., twice-daily dosing if the half-life is short, as seen in structurally related compounds like veliparib ).
- Endpoint Analysis : Include stereochemical stability assessments (e.g., chiral HPLC of plasma samples to confirm no in vivo racemization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
